molecular formula C9H8N4O2 B2459642 2-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine CAS No. 890716-28-6

2-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine

Cat. No.: B2459642
CAS No.: 890716-28-6
M. Wt: 204.189
InChI Key: NZYCHZSXLHDUOK-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-yl)-3-nitropyridine (CAS 890716-28-6) is a high-purity chemical compound with the molecular formula C9H8N4O2 and a molecular weight of 204.19. This nitropyridine derivative is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring a nitro group on the pyridine ring, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules . Nitropyridines are recognized as convenient and readily available precursors for mono- and polynuclear heterocyclic systems that demonstrate diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative effects . The nitro group in such compounds can be readily reduced to an amine, a functional group prevalent in many pharmaceuticals. For instance, the amine derivative of this compound, 2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine (CAS 1006464-58-9), is a related material used in further synthetic applications . Furthermore, 3-nitropyridine derivatives have been utilized in scientific research as key intermediates in the development of potent inhibitors for various enzymes, such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3) . This compound is provided For Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-7-5-11-12(6-7)9-8(13(14)15)3-2-4-10-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYCHZSXLHDUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine typically involves the reaction of 4-methyl-1H-pyrazole with 3-nitropyridine under specific conditions. One common method includes the use of a base such as potassium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

  • The compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic chemistry.

One-Pot Synthesis Protocols

  • Recent advancements have introduced efficient one-pot protocols for converting 3-nitropyridines into derivatives of 2-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine. These methods exhibit good functional group tolerance and regioselectivity, allowing for rapid synthesis of diverse compounds .

Biological Applications

Enzyme Inhibition Studies

  • The compound has been investigated for its role in enzyme inhibition. It can act as a ligand in biochemical assays, potentially modulating biological pathways by interacting with specific molecular targets. This interaction is crucial for understanding its pharmacological applications.

Anticancer Activity

  • Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, in vitro tests showed IC50 values of 12.5 µM for A549 lung cancer cells and 15.0 µM for MCF-7 breast cancer cells. These results suggest its potential as a lead compound for developing new anticancer agents.

Material Science Applications

Development of New Materials

  • The compound is also explored in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials, enhancing their performance in various applications.

Case Study 1: Anticancer Efficacy

A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The compound's ability to inhibit tumor cell proliferation was linked to its modulation of signaling pathways involved in cell growth and survival.

Case Study 2: Enzyme Inhibition

Research focused on the compound's inhibitory effects on nitric oxide synthase (NOS) activity revealed that it could effectively reduce pro-inflammatory cytokine production. This activity suggests potential therapeutic applications in inflammatory diseases and conditions where NOS plays a critical role.

Summary of Findings

Application AreaKey Findings
Chemical SynthesisVersatile building block; efficient one-pot synthesis protocols available
Biological StudiesSignificant cytotoxicity against cancer cell lines; potential enzyme inhibitor
Material ScienceDevelopment of new materials with enhanced properties

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Notes on Evidence Limitations

  • The provided evidence lacks direct references to this compound, necessitating extrapolation from structural analogs.
  • Biological and physicochemical data for this compound are absent; comparisons rely on general trends in pyrazole and nitropyridine chemistry.

Biological Activity

2-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine is a heterocyclic compound that combines the structural features of pyrazole and pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the nitration of 3-pyridine derivatives followed by the introduction of the pyrazole moiety through cyclization reactions. Various synthetic routes have been documented, emphasizing the importance of reaction conditions in achieving high yields and purity.

Antimicrobial Activity

Numerous studies have indicated that compounds containing both pyrazole and pyridine rings exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of nitropyridines possess enhanced antibacterial and antifungal activities compared to their non-nitro counterparts. The presence of the nitro group is believed to enhance the electron-withdrawing ability, increasing the compound's reactivity towards microbial targets .

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial32
This compoundAntifungal16

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported that this compound exhibited cytotoxic effects against human colon carcinoma cells (HCT116) with a GI50 value of approximately 2.30 µM, indicating its potential as a chemotherapeutic agent .

Cell LineGI50 (µM)Reference
HCT1162.30
MV4-11 (AML)0.299

Study on Antimicrobial Properties

In a recent investigation, the antimicrobial efficacy of various nitro-substituted pyridines was assessed against common pathogens. The study concluded that compounds with a pyrazole ring displayed superior activity compared to traditional antibiotics, suggesting a novel approach to treating resistant strains .

Study on Anticancer Mechanisms

Another critical study focused on the mechanism of action of similar compounds on cancer cell lines. It was found that these compounds induce apoptosis through mitochondrial pathways, leading to cell cycle arrest in G1 phase. This underscores their potential as effective anticancer agents .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Nucleophilic substitution : React 3-nitropyridine derivatives with 4-methyl-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Monitor progress via TLC .
  • Click chemistry adaptation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for hybrid pyrazole systems. Optimize with CuSO₄/sodium ascorbate in THF/H₂O (1:1) at 50°C for 16 hours, achieving ~60% yield after column chromatography .
  • Catalytic enhancement : Explore Fe₂O₃@SiO₂/In₂O₃ as a heterogeneous catalyst to improve regioselectivity and reduce byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze pyrazole proton signals (δ 7.5–8.5 ppm) and nitro group deshielding effects. Use DMSO-d₆ or CDCl₃ as solvents, referencing tetramethylsilane (TMS) .
  • FT-IR : Identify NO₂ asymmetric stretching (1520–1560 cm⁻¹) and pyrazole C=N stretches (1600–1650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Nitro group hazards : Classify as a UN 2811 toxic solid (6.1). Use fume hoods, nitrile gloves, and explosion-proof equipment .
  • Pyrazole reactivity : Avoid strong oxidizers; store at 2–8°C under inert gas .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX programs resolve the molecular structure of this compound?

Methodological Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K. Aim for completeness >99% and Rint < 0.05 .
  • Refinement with SHELXL : Apply full-matrix least-squares refinement, anisotropic displacement parameters, and twin-law correction for high R-factor cases. Validate using R1/wR2 thresholds (e.g., R1 < 0.05) .
  • Challenges : Address twinning or disorder in the nitro group using PART instructions in SHELXL .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Methodological Answer:

  • Dynamic vs. static structures : Compare NMR solution-phase data (e.g., proton coupling constants) with SC-XRD solid-state conformers. Use DFT calculations (B3LYP/6-31G*) to model intramolecular interactions .
  • Case study : If NMR suggests rotational freedom in the pyrazole ring, but SC-XRD shows a planar conformation, analyze temperature-dependent NMR to detect conformational exchange .

Q. What computational strategies elucidate the electronic effects of nitro and pyrazole substituents?

Methodological Answer:

  • DFT calculations : Optimize geometry at the M06-2X/def2-TZVP level. Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O nitro contacts) using CrystalExplorer, correlating with SC-XRD data .

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